2-ethoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide
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Overview
Description
2-ethoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide is a versatile compound widely employed in scientific research. It exhibits multifaceted properties, making it valuable for drug development, catalysis, and material science.
Preparation Methods
The synthesis of 2-ethoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide typically involves the reaction of 2-ethoxybenzoic acid with 3-(thiophen-2-yl)pyrazine-2-carboxylic acid in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-ethoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles like amines or thiols replace the ethoxy group, forming new derivatives.
Scientific Research Applications
2-ethoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis.
Industry: It is employed in material science for the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. For instance, in antimicrobial research, it targets bacterial enzymes, inhibiting their activity and leading to bacterial cell death. In anticancer studies, it may interfere with cellular pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
2-ethoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide can be compared with other similar compounds such as:
Indole derivatives: These compounds also exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Thiophene derivatives: Similar to this compound, thiophene derivatives are known for their therapeutic potential and are used in medicinal chemistry.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-ethoxy-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-2-23-15-7-4-3-6-13(15)18(22)21-12-14-17(20-10-9-19-14)16-8-5-11-24-16/h3-11H,2,12H2,1H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBNOVWLEYGDLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2=NC=CN=C2C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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